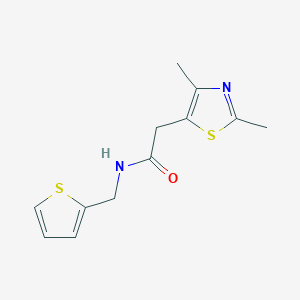
2-(2,4-dimethylthiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Activity
- Compounds with structures similar to the specified chemical have been synthesized and evaluated for their anticancer properties. For instance, derivatives of thiazole and imidazole compounds exhibited reasonable anticancer activity against various human tumor cell lines, including melanoma types, by interacting with specific cellular targets to inhibit cancer cell proliferation (Duran & Demirayak, 2012). Another study focused on N-(benzothiazole-2-yl) derivatives, finding them potent against specific cancer cell lines, indicating the structural potential for developing new anticancer agents (Yurttaş et al., 2015).
Antimicrobial and Antifungal Activities
- Novel thiazole derivatives have been shown to possess significant antimicrobial and antifungal activities. These compounds were synthesized and tested against various bacterial and fungal species, showing promise as potential therapeutic agents in treating infections (Saravanan et al., 2010). Another study demonstrated the antimicrobial evaluation of thiazolidin-4-ones, highlighting their role in developing new antimicrobial agents (Bardiot et al., 2015).
Optoelectronic Properties
- Thiazole-based compounds have been investigated for their optoelectronic properties, making them of interest in materials science. The synthesis and characterization of thiazole-containing monomers for electrochemical polymerization revealed their potential in developing conducting polymers with specific optical band gaps, indicating their usefulness in optoelectronic applications (Camurlu & Guven, 2015).
Analgesic Agents
- Research into thiazole derivatives has also extended into the development of analgesic agents. Novel thiazole compounds were synthesized and demonstrated to have analgesic activities, suggesting their potential use in pain management (Saravanan et al., 2011).
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-8-11(17-9(2)14-8)6-12(15)13-7-10-4-3-5-16-10/h3-5H,6-7H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCPGKBROQXYCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2363241.png)
![4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide](/img/structure/B2363242.png)
![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2363245.png)


![(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2363249.png)
![(2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2363250.png)
![2-[[2-(4-Bromophenyl)-3-methylbutan-2-yl]amino]-N-(cyanomethyl)acetamide](/img/structure/B2363253.png)
![3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2363256.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2363257.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2363262.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B2363263.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B2363264.png)
